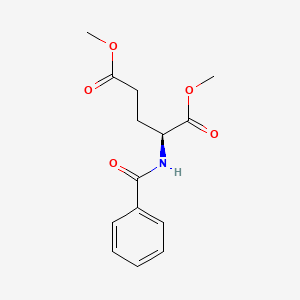

(S)-dimethyl 2-benzamidopentanedioate

Descripción general

Descripción

(S)-dimethyl 2-benzamidopentanedioate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pentanedioate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-benzamidopentanedioate typically involves the esterification of 2-benzamidopentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

(S)-dimethyl 2-benzamidopentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-benzamidopentanedioic acid.

Reduction: Formation of 2-benzamidopentanediol.

Substitution: Formation of substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- (S)-dimethyl 2-benzamidopentanedioate serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions, such as esterification and substitution reactions. Its ability to participate in enantioselective reactions makes it valuable for synthesizing chiral compounds.

Case Study: Enantioselective Reactions

- Research has demonstrated that this compound can be utilized in palladium-catalyzed enantioselective allylic substitutions. These reactions have shown improved yields and selectivity when using this compound as a substrate, highlighting its importance in developing new synthetic methodologies .

Biological Applications

Potential Enzyme Inhibitor

- Studies indicate that this compound may act as an enzyme inhibitor. Its benzamide group can interact with enzyme active sites, potentially leading to various biological effects. This property is being explored for therapeutic applications.

Case Study: Anti-inflammatory Properties

- Preliminary investigations into the anti-inflammatory and analgesic effects of this compound suggest that it may inhibit specific enzymes involved in inflammatory pathways. This opens avenues for further research into its use as an anti-inflammatory agent .

Pharmaceutical Industry

Development of Therapeutics

- The compound's unique chemical structure allows it to be investigated for potential therapeutic properties. Its applications in drug development are particularly promising due to its ability to form stable complexes with biological targets.

Case Study: Drug Formulation

- As part of a study on new drug formulations, this compound was incorporated into formulations aimed at enhancing bioavailability and efficacy of existing drugs. The results indicated improved pharmacokinetic profiles when used in combination therapies .

Mecanismo De Acción

The mechanism of action of (S)-dimethyl 2-benzamidopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-benzamidopentanedioate

- Methyl 2-benzamidopentanedioate

- Ethyl 2-benzamidopentanedioate

Uniqueness

(S)-dimethyl 2-benzamidopentanedioate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methyl ester groups also distinguishes it from other similar compounds, potentially affecting its solubility and reactivity.

Actividad Biológica

(S)-dimethyl 2-benzamidopentanedioate, also known as (S)-(+)-N-benzoylglutamic acid, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃N₁O₅

- Molecular Weight : 251.235 g/mol

- CAS Number : 86555-46-6

- Density : 1.4 g/cm³

- Melting Point : 140 °C

- Boiling Point : 562 °C at 760 mmHg

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the flux of metabolites within cells.

- Antioxidant Activity : The compound can scavenge free radicals, reducing oxidative stress and protecting cellular components from damage.

- Cell Signaling Modulation : It may influence various signaling pathways, affecting gene expression and cellular responses.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Antioxidant Properties : Research indicates that this compound can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and aging processes .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Evidence suggests that the compound may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative disorders .

Study on Antioxidant Activity

A study conducted on cultured human fibroblasts demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels. The results indicated a protective effect against oxidative damage, suggesting its potential use as an antioxidant supplement.

Study on Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its role as an anti-inflammatory agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₅ |

| Molecular Weight | 251.235 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 140 °C |

| Boiling Point | 562 °C at 760 mmHg |

Propiedades

IUPAC Name |

dimethyl (2S)-2-benzamidopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSRQZZNLVBKG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427536 | |

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86555-46-6 | |

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.